molecular formula C11H18O4 B13943421 (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate

(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate

Cat. No.: B13943421
M. Wt: 214.26 g/mol
InChI Key: BHIMVEIVIIONQF-SFYZADRCSA-N
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Description

(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate is a cyclopropane derivative with a tert-butoxy group and an oxoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. One common method involves the reaction of a cyclopropane carboxylate with tert-butyl bromoacetate under basic conditions to introduce the tert-butoxy group. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as ethers, nitriles, or amines.

Scientific Research Applications

Chemistry

In organic chemistry, (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Cyclopropane-containing compounds are known for their ability to interact with biological targets, and the presence of the tert-butoxy and oxoethyl groups can further modulate these interactions.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable component in various synthetic pathways.

Mechanism of Action

The mechanism of action of (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, positioning the functional groups in a way that enhances binding affinity and specificity. The tert-butoxy and oxoethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate: Similar structure but without the stereochemistry.

    Ethyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    Cyclopropanecarboxylate derivatives: Various derivatives with different substituents on the cyclopropane ring.

Uniqueness

(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The presence of both the tert-butoxy and oxoethyl groups further distinguishes it from other cyclopropane derivatives, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl (1S,2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-7-5-8(7)10(13)14-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1

InChI Key

BHIMVEIVIIONQF-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H]1C[C@@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)CC1CC1C(=O)OC

Origin of Product

United States

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